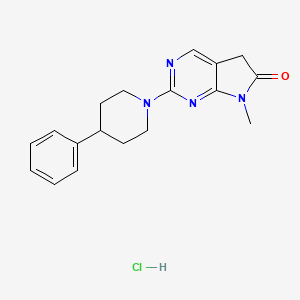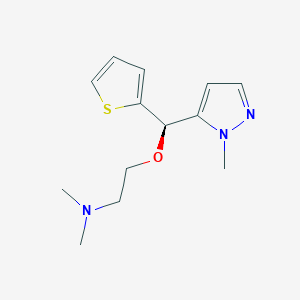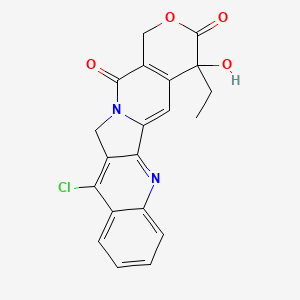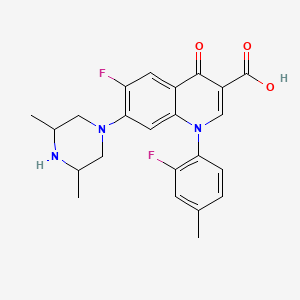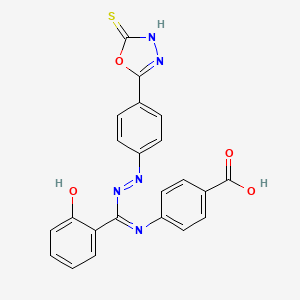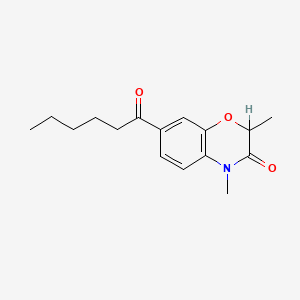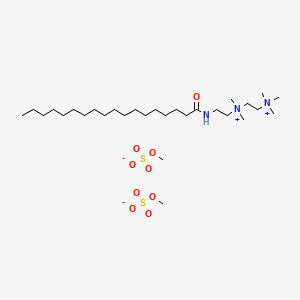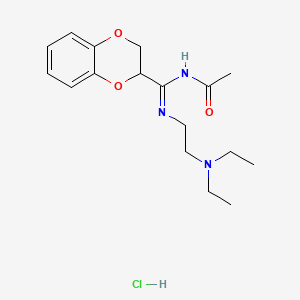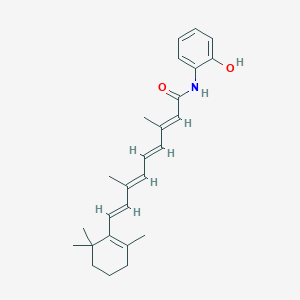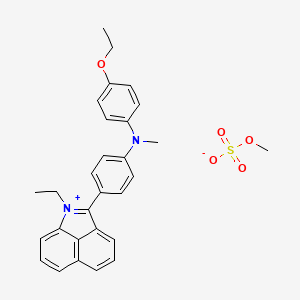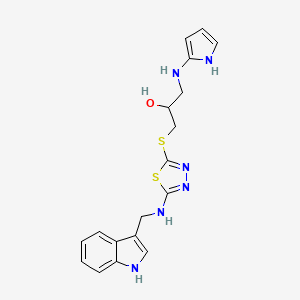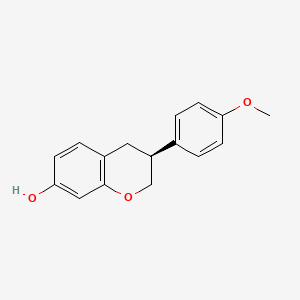
4-O-Methyl equol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Methyl equol is a derivative of equol, a metabolite of the soy isoflavone daidzein. Equol is known for its estrogenic activity, which allows it to bind to estrogen receptors and exert various biological effects. This compound, like equol, is produced by specific intestinal bacteria and has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-O-Methyl equol can be synthesized through the hydrogenation of daidzein over palladium charcoal. This method involves the reduction of daidzein to produce equol, which can then be methylated to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial fermentation. Specific strains of bacteria capable of converting daidzein to equol are utilized, followed by chemical methylation to produce this compound. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-O-Methyl equol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and acids are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Equol and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of isoflavones and their derivatives.
Biology: Investigated for its role in modulating estrogen receptor activity and its potential effects on hormone-dependent cancers.
Medicine: Explored for its antioxidant, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
4-O-Methyl equol exerts its effects primarily through its interaction with estrogen receptors. It binds to these receptors and mimics the action of endogenous estrogens, leading to the modulation of various estrogen-responsive genes and pathways. Additionally, its antioxidant properties help in reducing oxidative stress and inflammation, contributing to its protective effects in various diseases .
Comparison with Similar Compounds
Equol: The parent compound of 4-O-Methyl equol, known for its estrogenic activity.
Daidzein: The precursor isoflavone from which equol and this compound are derived.
Genistein: Another soy isoflavone with similar estrogenic and antioxidant properties.
Uniqueness of this compound: this compound is unique due to its specific methylation, which may enhance its stability and bioavailability compared to its parent compound, equol. This modification can potentially lead to improved therapeutic effects and a broader range of applications .
Properties
CAS No. |
61514-94-1 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(3S)-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O3/c1-18-15-6-3-11(4-7-15)13-8-12-2-5-14(17)9-16(12)19-10-13/h2-7,9,13,17H,8,10H2,1H3/t13-/m1/s1 |
InChI Key |
FPRFNXQLWQOWED-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O)OC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



